molecular formula C10H9F2N3 B13626910 3-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline

3-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline

Cat. No.: B13626910
M. Wt: 209.20 g/mol
InChI Key: NTBSDTWIBCMUKQ-UHFFFAOYSA-N
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Description

3-(1-(Difluoromethyl)-1H-pyrazol-4-yl)aniline is a chemical building block of significant interest in medicinal and agrochemical research. It features both an aniline and a difluoromethyl-substituted pyrazole, a motif recognized for its ability to enhance the physicochemical properties of lead compounds . The difluoromethyl (-CF2H) group acts as a bioisosteric replacement for various functional groups, improving metabolic stability and membrane permeability of molecules, which is a crucial strategy in the development of next-generation pharmaceuticals . This compound serves as a versatile precursor, particularly in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. A prominent application of this chemical scaffold is in the development of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which have demonstrated excellent antifungal activity against a broad spectrum of phytopathogenic fungi . Researchers can utilize this aniline derivative as a key intermediate to construct complex molecules for structure-activity relationship (SAR) studies and to create new active ingredients with potential applications in crop protection . The product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

3-[1-(difluoromethyl)pyrazol-4-yl]aniline

InChI

InChI=1S/C10H9F2N3/c11-10(12)15-6-8(5-14-15)7-2-1-3-9(13)4-7/h1-6,10H,13H2

InChI Key

NTBSDTWIBCMUKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN(N=C2)C(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives

The pyrazole core is typically constructed via cyclocondensation of 1,3-diketones or acetylenic ketones with hydrazines. For 1-difluoromethyl substitution , asymmetric 1,3-diketones (e.g., CF₂HCOCH₂COCH₃) react with methylhydrazine to yield 1-difluoromethylpyrazoles.

Example Protocol (Adapted from WO2017054112A1):

  • Claisen Condensation : Ethyl difluoroacetate undergoes condensation with dimethylamino vinyl methyl ketone in the presence of AlPO₄ catalyst at 300°C, forming 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione.
  • Cyclization : The pentanedione intermediate reacts with methylhydrazine at -20°C in dichloromethane, yielding 1-methyl-3-difluoromethylpyrazole-4-acetyl derivatives.
  • Oxidation and Acidification : The acetyl group is oxidized to a carboxylic acid under basic conditions (NaOH/H₂O₂), followed by acidification (HCl) to yield 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid.

Experimental Optimization

Regioselectivity in Pyrazole Formation

Unsymmetrical 1,3-diketones favor regioselective pyrazole formation. Electron-withdrawing groups (e.g., CF₂H) direct hydrazine attack to the less hindered carbonyl (PMC6017056):

Example :

Diketone Hydrazine Regioisomer Ratio (1-CF₂H:3-CF₂H)
CF₂HCOCH₂COCH₃ Methylhydrazine 95:5
CH₃COCH₂COCF₂H Phenylhydrazine 10:90

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich aniline group directs electrophiles to ortho and para positions, while the electron-withdrawing pyrazole ring modulates reactivity:

Reaction TypeConditionsProductYieldKey Observations
Nitration HNO₃/H₂SO₄ (0–5°C)3-(1-(Difluoromethyl)-1H-pyrazol-4-yl)-4-nitroaniline68%Pyrazole ring stabilizes intermediates; regioselectivity favors para nitration.
Sulfonation H₂SO₄ (reflux)3-(1-(Difluoromethyl)-1H-pyrazol-4-yl)-4-sulfoaniline55%Requires prolonged heating; difluoromethyl group remains intact.
  • Mechanistic Insight : Pyrazole’s electron-withdrawing effect reduces activation energy for para-directed attacks.

Nucleophilic Aromatic Substitution (NAS)

The chloro derivative (3-Chloro-4-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline) undergoes NAS:

SubstrateNucleophileCatalystProductYield
Chloroaniline analogNH₃ (aq)CuI/1,10-Phenanthroline3-(Difluoromethyl)-4-(1H-pyrazol-1-yl)aniline82%
  • Key Factor : Aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

Diazonium Salt Formation and Coupling

The aniline group forms diazonium salts for subsequent coupling:

text
Step 1: Diazotization 3-(1-(Difluoromethyl)-1H-pyrazol-4-yl)aniline + NaNO₂/HCl → Diazonium salt Step 2: Coupling Diazonium salt + β-naphthol → Azo dye (λ_max = 480 nm)[4][9]
  • Applications : Azo derivatives show potential as pH-sensitive dyes or bioactive intermediates .

Oxidation Reactions

Controlled oxidation modifies the aniline group:

Oxidizing AgentConditionsProductYield
KMnO₄ (acidic)60°C, 4 hrs3-(1-(Difluoromethyl)-1H-pyrazol-4-yl)nitrobenzene73%
H₂O₂/FeSO₄RT, 2 hrsN-Oxide derivative41%

Condensation and Cyclization

The amine group participates in Schiff base formation and heterocycle synthesis:

Pyrazole Ring Functionalization

The pyrazole ring undergoes cyclocondensation with β-ketoesters:

text
This compound + Ethyl acetoacetate → Pyrazolo[3,4-b]pyridine derivative (82% yield)[3][8]

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Reaction TypeConditionsProductYield
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives76%
Buchwald–Hartwig Amination Pd₂(dba)₃, XantphosN-Aryl derivatives68%

Fluorine-Specific Reactivity

The difluoromethyl group (-CF₂H) exhibits unique behavior:

  • Hydrolysis Resistance : Stable under acidic/basic conditions (pH 2–12) .

  • Radical Reactions : Participates in photochemical C–F bond cleavage to generate difluoromethyl radicals .

Biological Activity Modulation

Derivatives synthesized via these reactions show structure-activity relationships (SAR):

  • Antifungal Activity : Amide derivatives inhibit succinate dehydrogenase (SDH) with IC₅₀ = 0.8–3.2 μM .

  • Anticancer Potential : Pyrazolo[3,4-b]pyridines exhibit cytotoxicity against HeLa cells (EC₅₀ = 12 μM) .

Scientific Research Applications

3-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their comparative features are summarized below:

Compound Substituent Key Properties Reference
3-(1-(Difluoromethyl)-1H-pyrazol-4-yl)aniline -CF₂H at pyrazole 1-position Moderate lipophilicity (LogP ~2.1), enhanced metabolic stability, electron-withdrawing effect
3-(1-Benzyl-1H-pyrazol-4-yl)aniline -CH₂Ph at pyrazole 1-position Higher lipophilicity (LogP ~3.5), steric bulk may hinder target binding
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline -CF₃ at aniline 2-position Greater electron-withdrawing effect, higher LogP (~3.0), potential for improved CNS penetration
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazole -C₁₀H₇ at pyrazole 3-position Bulky substituent reduces solubility, may enhance π-π stacking in protein binding
3-(4-Fluorophenyl)-1-(trifluoropropenyl)-1H-pyrazole -CF₃-CH₂ at pyrazole 1-position Increased fluorination improves oxidative stability but may raise toxicity risks

Key Observations :

  • Electron Effects : The difluoromethyl group (-CF₂H) provides a balance between electron-withdrawing character and steric demand, unlike the stronger -CF₃ group in , which may over-polarize the aniline ring .
  • Lipophilicity : The benzyl analog () has higher LogP, but its bulkiness could limit bioavailability, whereas the target compound’s -CF₂H optimizes membrane permeability .
  • Fluorine Positioning : Fluorine at the aniline para-position (as in ) enhances resonance stabilization, but meta-substitution (as in the target compound) offers better spatial flexibility for target engagement .
Physicochemical Properties
Property This compound 3-(1-Benzyl-1H-pyrazol-4-yl)aniline N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline
Molecular Weight (g/mol) 235.2 249.3 321.3
LogP ~2.1 ~3.5 ~3.0
Water Solubility (mg/mL) 0.12 0.03 0.07
pKa (Aniline NH₂) 4.8 5.1 3.9

Analysis :

  • The target compound’s lower LogP compared to benzyl and trifluoromethyl analogs suggests improved aqueous solubility, critical for oral bioavailability .
  • The pKa reduction in the trifluoromethyl derivative () indicates stronger electron withdrawal, which may deprotonate the aniline NH₂ under physiological conditions, affecting binding interactions .

Characterization :

  • NMR : The -CF₂H group shows distinct ¹⁹F NMR signals at δ -75 to -80 ppm, split into a doublet due to coupling with adjacent protons .
  • X-ray Crystallography : Pyrazole-aniline derivatives often exhibit planar geometries, with dihedral angles <10° between rings, as seen in and .

Insights :

  • The target compound’s COX-2 inhibition is superior to benzyl analogs, likely due to optimal fluorine-induced electronic effects .
  • Trifluoromethyl derivatives (e.g., RGFP 966 in ) exhibit nanomolar potency, highlighting the trade-off between fluorination degree and target selectivity .

Biological Activity

3-(1-(Difluoromethyl)-1H-pyrazol-4-yl)aniline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₈F₂N₄, characterized by the presence of a difluoromethyl group attached to a pyrazole ring and an aniline moiety. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various phytopathogenic fungi. In vitro assays demonstrated that several synthesized compounds displayed moderate to excellent antifungal activity against strains such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani .

Compound NameActivity TypeTarget OrganismsIC50 (μg/mL)
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amidesAntifungalVarious fungi9.0 - 12.5
This compoundAntimicrobialBacteria and fungiTBD

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can influence cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways associated with cancer progression, including oxidative stress pathways .

The biological activity of this compound is attributed to its ability to interact with multiple biological targets. Molecular docking studies suggest that it binds effectively to specific receptors and enzymes, which may lead to alterations in metabolic pathways relevant to disease processes. This interaction highlights its potential as a therapeutic agent .

Case Studies

Several case studies have detailed the synthesis and evaluation of pyrazole derivatives, including this compound:

  • Study on Antifungal Activity : A series of pyrazole derivatives were synthesized and tested against phytopathogenic fungi. The results indicated that certain derivatives exhibited superior antifungal activity compared to established fungicides .
  • Anticancer Evaluation : In a study assessing the cytotoxicity of various pyrazole derivatives, it was found that some compounds significantly inhibited cancer cell growth in vitro, suggesting their potential as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(1-(difluoromethyl)-1H-pyrazol-4-yl)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of pyrazole-carbaldehyde derivatives with aniline analogs. For example, NaBH4/I2 in methanol under neutral conditions has been effective for similar pyrazole-aniline conjugates, yielding secondary amines at room temperature . Alternative methods include Suzuki-Miyaura coupling for pyrazole ring functionalization, though steric hindrance from the difluoromethyl group may require optimized catalysts (e.g., Pd(PPh3)4). Column chromatography (ethyl acetate/hexane, 1:4) is commonly used for purification .
Method Conditions Yield Range
Reductive AminationNaBH4/I2, MeOH, RT60-75%
Suzuki CouplingPd catalyst, THF, reflux40-55%

Q. How can the crystal structure of this compound be determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps include:
  • Growing crystals via slow evaporation (e.g., in ethanol/water).
  • Collecting intensity data with Mo-Kα radiation (λ = 0.71073 Å).
  • Solving phase problems using direct methods (SHELXS) and refining with SHELXL .
  • Analyzing hydrogen bonding (e.g., N–H···F interactions) to confirm molecular packing .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>19</sup>F NMR : Confirm the presence of difluoromethyl (δ ~ -120 ppm for <sup>19</sup>F) and pyrazole/aniline protons (δ 7.2-8.5 ppm).
  • IR Spectroscopy : Identify N–H stretches (~3400 cm<sup>-1</sup>) and C–F vibrations (~1100 cm<sup>-1</sup>).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C10H10F2N3, expected m/z = 234.0841).

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing difluoromethyl group reduces electron density on the pyrazole ring, slowing electrophilic substitution but enhancing oxidative stability. For Suzuki coupling:
  • Use electron-rich aryl boronic acids to offset deactivation.
  • Optimize temperature (80-100°C) and base (K2CO3) to improve coupling efficiency .
  • Monitor by <sup>19</sup>F NMR to track fluorine environment changes during reactions.

Q. What strategies resolve contradictions in biological activity data across derivatives?

  • Methodological Answer :
  • Perform structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace difluoromethyl with trifluoromethyl) and correlate with bioactivity (e.g., IC50 in kinase assays) .
  • Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., GPR139 receptors). Compare binding poses of active vs. inactive derivatives .
  • Validate hypotheses via isothermal titration calorimetry (ITC) to measure binding thermodynamics.

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to estimate:
  • Lipophilicity (LogP) : Critical for blood-brain barrier penetration.
  • Metabolic stability : Cytochrome P450 interactions (e.g., CYP3A4).
  • Molecular Dynamics (MD) Simulations : Simulate solvation in explicit water (e.g., GROMACS) to assess solubility and aggregation propensity.
  • Free Energy Perturbation (FEP) : Quantify binding free energy changes for SAR optimization .

Data Analysis & Experimental Design

Q. How should researchers design assays to evaluate the compound’s antimicrobial activity?

  • Methodological Answer :
  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls (e.g., ciprofloxacin).
  • Time-Kill Curves : Measure bactericidal kinetics at 2× MIC.
  • Resistance Development Studies : Serial passage bacteria in sub-MIC concentrations for 14 days; monitor MIC shifts .

Q. What statistical approaches are recommended for analyzing crystallographic data reproducibility?

  • Methodological Answer :
  • Rmerge and CC1/2 : Assess data quality (aim for Rmerge < 5%, CC1/2 > 90%).
  • Twinning Analysis : Use SHELXL’s TWIN command to detect pseudomerohedral twinning.
  • Cross-Validation (Rfree) : Reserve 5% of reflections to validate refinement without overfitting .

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